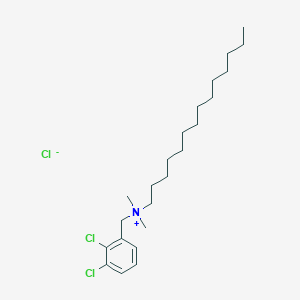
Dichlorobenzyldimethyltetradecylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobenzyldimethyltetradecylammonium chloride is a quaternary ammonium compound. It consists of a positively charged N-benzyl-N,N-dimethyltetradecyl-1-amine cation and a negatively charged chloride anion . This compound is commonly used as a cationic surfactant and phase transfer catalyst in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
Dichlorobenzyldimethyltetradecylammonium chloride can be synthesized through the quaternization of dimethyltetradecylamine with benzyl chloride in the presence of a suitable solvent . The reaction typically occurs under mild conditions, with the temperature maintained between 50-70°C .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous addition of benzyl chloride to a solution of dimethyltetradecylamine. The reaction mixture is then stirred and heated to ensure complete conversion . The product is purified through crystallization or distillation to obtain a high-purity compound .
化学反应分析
Types of Reactions
Dichlorobenzyldimethyltetradecylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, with reactions typically occurring in polar solvents like water or alcohol.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives .
科学研究应用
Dichlorobenzyldimethyltetradecylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of mixed micelles for studying biological membranes.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products.
作用机制
The mechanism of action of dichlorobenzyldimethyltetradecylammonium chloride involves its interaction with cell membranes. As a cationic surfactant, it disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis . This property is particularly useful in its antimicrobial applications .
相似化合物的比较
Similar Compounds
Tetradecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Tetradecyltriphenylphosphonium bromide: Used in similar applications but has a different cationic structure.
Uniqueness
Dichlorobenzyldimethyltetradecylammonium chloride is unique due to its benzyl group, which enhances its reactivity in nucleophilic substitution reactions . Additionally, its specific structure allows for effective phase transfer catalysis and antimicrobial activity .
属性
CAS 编号 |
68568-47-8 |
|---|---|
分子式 |
C23H40Cl2N.Cl C23H40Cl3N |
分子量 |
436.9 g/mol |
IUPAC 名称 |
(2,3-dichlorophenyl)methyl-dimethyl-tetradecylazanium;chloride |
InChI |
InChI=1S/C23H40Cl2N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-26(2,3)20-21-17-16-18-22(24)23(21)25;/h16-18H,4-15,19-20H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
XDWIXQICVFNIMI-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=C(C(=CC=C1)Cl)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B14170520.png)
![1,1'-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14170525.png)

![N-butyl-N-[2-(4-nitrophenyl)ethyl]-1-butanamine](/img/structure/B14170533.png)
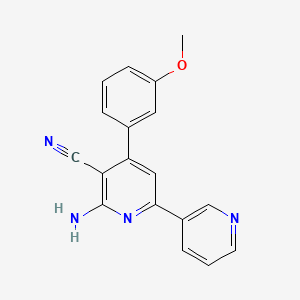

![Methyl 3'-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B14170547.png)
![[2-[(5R,8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14170554.png)
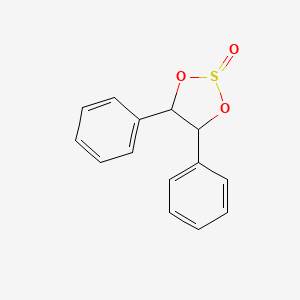
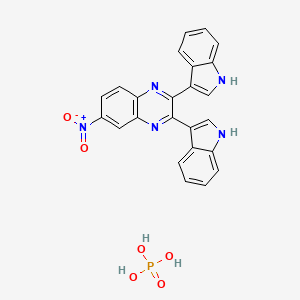

![(3R)-6-amino-3-ethyl-3-methyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile](/img/structure/B14170570.png)
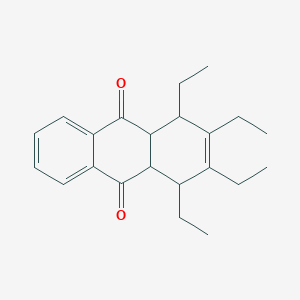
![Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14170577.png)
